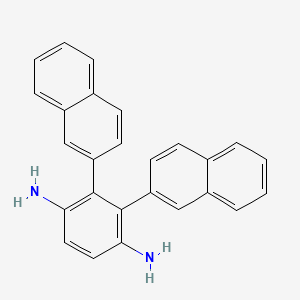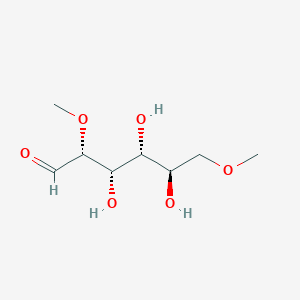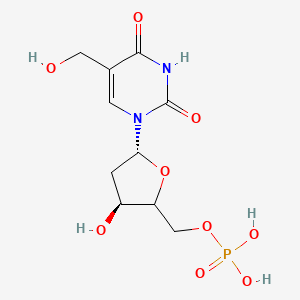
5-Hydroxymethyldeoxyuridylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Hydroxymethyldeoxyuridylate is a hypermodified nucleotide that partially replaces deoxythymidylate in certain DNA sequences. It is a derivative of deoxyuridylate, where a hydroxymethyl group is attached to the 5th carbon of the uracil ring. This compound is significant in the study of DNA modifications and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-hydroxymethyldeoxyuridylate typically involves the hydroxymethylation of deoxyuridylate. One common method is the reaction of deoxyuridylate with formaldehyde under controlled conditions to introduce the hydroxymethyl group at the 5th position of the uracil ring .
Industrial Production Methods
Industrial production of this compound is less common due to its specialized applications. it can be produced in large quantities using biotechnological methods involving the enzymatic conversion of deoxyuridylate by deoxyuridylate hydroxymethyltransferase .
Analyse Des Réactions Chimiques
Types of Reactions
5-Hydroxymethyldeoxyuridylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5-formyldeoxyuridylate.
Reduction: It can be reduced back to deoxyuridylate.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
5-Formyldeoxyuridylate: Formed through oxidation.
Deoxyuridylate: Formed through reduction.
Substituted Derivatives: Formed through substitution reactions.
Applications De Recherche Scientifique
5-Hydroxymethyldeoxyuridylate has several applications in scientific research:
Chemistry: Used as a model compound to study DNA modifications and repair mechanisms.
Biology: Plays a role in the study of viral DNA modifications, particularly in bacteriophages.
Medicine: Investigated for its potential role in gene therapy and as a biomarker for certain diseases.
Industry: Used in the development of biotechnological tools and assays for DNA modification studies
Mécanisme D'action
The mechanism of action of 5-hydroxymethyldeoxyuridylate involves its incorporation into DNA in place of deoxythymidylate. This modification can affect DNA replication and repair processes. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the stability and structure of the DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Hydroxymethyluracil: A similar compound where the hydroxymethyl group is attached to uracil instead of deoxyuridylate.
5-Formyldeoxyuridylate: An oxidized form of 5-hydroxymethyldeoxyuridylate.
Deoxyuridylate: The unmodified form of the compound.
Uniqueness
This compound is unique due to its specific modification at the 5th position of the uracil ring, which imparts distinct chemical and biological properties. This modification is particularly important in the study of DNA modifications and their effects on genetic processes .
Propriétés
Numéro CAS |
5238-86-8 |
|---|---|
Formule moléculaire |
C10H15N2O9P |
Poids moléculaire |
338.21 g/mol |
Nom IUPAC |
[(3S,5R)-3-hydroxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]oxolan-2-yl]methyl dihydrogen phosphate |
InChI |
InChI=1S/C10H15N2O9P/c13-3-5-2-12(10(16)11-9(5)15)8-1-6(14)7(21-8)4-20-22(17,18)19/h2,6-8,13-14H,1,3-4H2,(H,11,15,16)(H2,17,18,19)/t6-,7?,8+/m0/s1 |
Clé InChI |
WEBVWKFGRVLCNS-YPVSKDHRSA-N |
SMILES isomérique |
C1[C@@H](C(O[C@H]1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
SMILES canonique |
C1C(C(OC1N2C=C(C(=O)NC2=O)CO)COP(=O)(O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


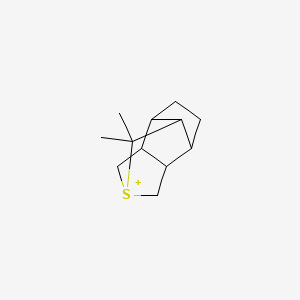
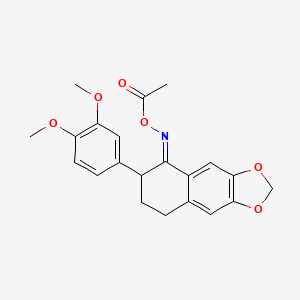
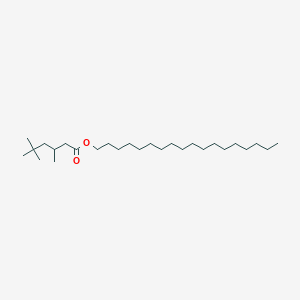


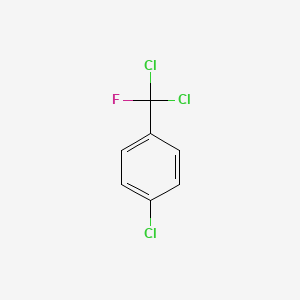
![N-[3-[(3-fluorophenyl)methylamino]-2-hydroxypropyl]benzamide](/img/structure/B15180701.png)
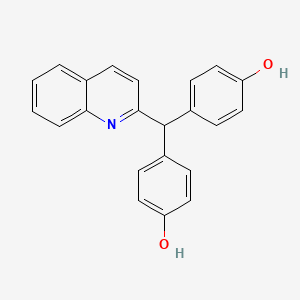

![5-(4-Methylpiperazin-1-YL)pyrido[2,3-B][1,5]benzothiazepine](/img/structure/B15180725.png)
![[(2R,3S,4R,5R)-2-(6-aminopurin-9-yl)-4-hydroxy-5-(hydroxymethyl)oxolan-3-yl] pentanoate](/img/structure/B15180729.png)
